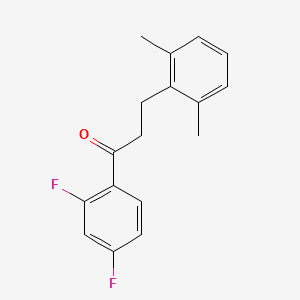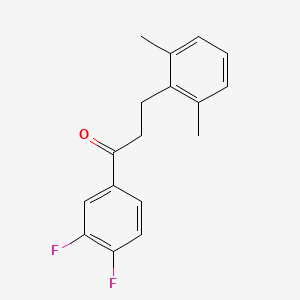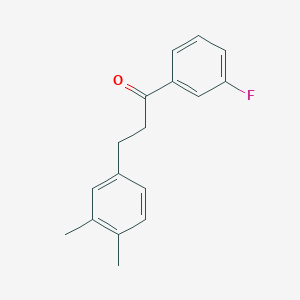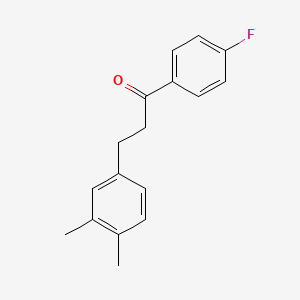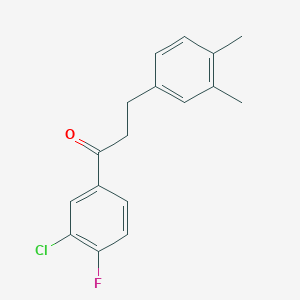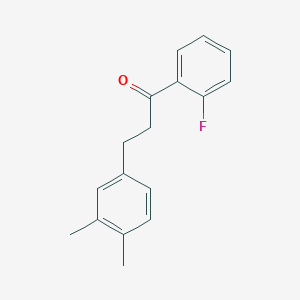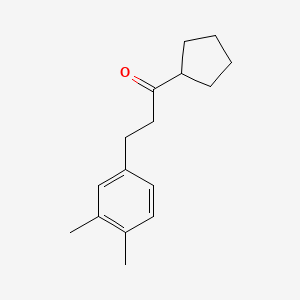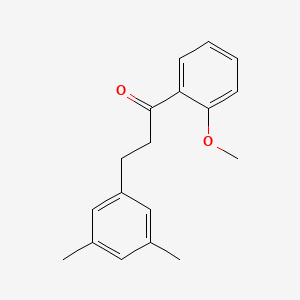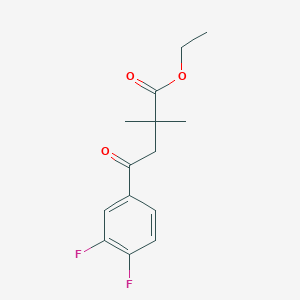
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is an organic compound with the molecular formula C14H16F2O3 It is a derivative of butyrate, featuring a difluorophenyl group and a dimethyl-oxobutyrate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate typically involves the esterification of 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid+ethanolacid catalystEthyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: The major product is 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid.
Reduction: The major product is Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-hydroxybutyrate.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate
- Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
- Ethyl 4-(3,4-difluorophenyl)-3-oxobutanoate
Uniqueness
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is unique due to the presence of both the difluorophenyl group and the dimethyl-oxobutyrate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXBPNFBXWUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645641 |
Source


|
| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-59-8 |
Source


|
| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

